molecular formula C10H8ClF2NO B15300423 3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile

3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile

Cat. No.: B15300423
M. Wt: 231.62 g/mol
InChI Key: KYLFWFFAEPEPNO-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile is an organic compound with the molecular formula C10H8ClF2NO. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a propanenitrile group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of this nitro compound yields 4-(chlorodifluoromethoxy)aniline, which can be further processed to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for fluorination, mixed acids for nitration, and hydrogen gas for reduction. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxygenated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H8ClF2NO

Molecular Weight

231.62 g/mol

IUPAC Name

3-[5-chloro-2-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF2NO/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h3-4,6,10H,1-2H2

InChI Key

KYLFWFFAEPEPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC#N)OC(F)F

Origin of Product

United States

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